

A Comprehensive Review of the Ethnobotanical Uses, Phytochemistry, and Pharmacology of *Dregea volubilis*

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Compound of Interest

Compound Name: *Dregeoside A11*

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Dregea volubilis (L.f.) Benth. ex Hook.f., a member of the Apocynaceae family, is a perennial woody climber with a rich history of use in traditional medicine systems across Asia. Revered in Ayurveda and other folk traditions, this plant has been employed to treat a wide array of ailments, from common afflictions like fever and cough to more complex conditions such as diabetes and tumors. This technical guide provides a comprehensive literature review of the ethnobotanical applications of *Dregea volubilis*, supported by a detailed analysis of its phytochemical constituents and pharmacological properties. Quantitative data on its bioactive compounds and biological activities are systematically presented in tabular format. Furthermore, this guide outlines the experimental protocols for key pharmacological assays and illustrates the putative signaling pathways modulated by its active constituents through detailed diagrams, offering a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction

Dregea volubilis, also known by its Sanskrit name "Hemajivanti," is a large, woody climbing shrub found throughout the hotter parts of India and in other Asian countries, including Sri Lanka, China, and Vietnam.[1][2] Traditionally, various parts of the plant, including the leaves,

roots, flowers, and even the sap, have been utilized for their medicinal properties.[3][4] The plant is recognized in Ayurvedic texts as a "Jivaniya" or life-promoting herb.[3] Modern scientific investigations have begun to validate these traditional claims, revealing a host of bioactive compounds and demonstrating a range of pharmacological activities, such as anti-inflammatory, antioxidant, antidiabetic, and anticancer effects.[1][4] This guide aims to synthesize the existing ethnobotanical knowledge with current scientific findings to provide a thorough understanding of the therapeutic potential of *Dregea volubilis*.

Ethnobotanical Uses

The traditional medicinal applications of *Dregea volubilis* are diverse, with different plant parts being used to treat a multitude of health conditions.

Leaves

The leaves of *Dregea volubilis* are the most commonly used part in traditional medicine. A paste made from the leaves is topically applied to treat boils and abscesses.[5][6] In Indian traditional medicine, a leaf paste is also used to alleviate rheumatic pain, cough, fever, and severe colds.[6][7] When combined with pepper, the leaf paste is taken orally to treat dyspepsia.[6][7] In Sri Lanka, crushed leaves are used for boils and abscesses, while a salad or soup made from the leaves is consumed to increase milk production in nursing mothers, purify the blood, and treat constipation.[5] The young leaves are also used to treat pyoderma and fever in children in China and are used as a remedy for fever in children in other regions as well.[8]

Roots

The roots of *Dregea volubilis* are traditionally recognized for their emetic and expectorant properties.[4][5] Ground roots and tender stalks are used for this purpose.[5] The juice exuded from the cut roots is sometimes inserted into the nose to induce sneezing.[4] In Ayurvedic medicine, a paste of the roots is used for tissue regeneration.[3]

Flowers and Fruits

The flowers of *Dregea volubilis* are used in the Indian system of medicine to treat conditions such as inflammation, piles, leukoderma, asthma, and tumors.[9] The fruits are traditionally

used for the treatment of sore throat, carbuncles, eczema, and asthma, and also serve as an emetic, expectorant, and febrifuge.[10]

Sap/Juice

The sap or juice of the plant also holds medicinal value. As mentioned, the juice from the roots is used as a sternutatory.[4]

Phytochemical Composition

Scientific studies have revealed that *Dregea volubilis* is a rich source of various bioactive phytochemicals, which are responsible for its diverse pharmacological activities. The primary classes of compounds identified include triterpenoids, flavonoids, and pregnane glycosides.

Table 1: Quantitative Phytochemical Analysis of *Dregea volubilis* Flower Hydroalcoholic Extract

Phytochemical Constituent	Concentration (µg/g of extract)	Reference
Gallic Acid	412.36 ± 2.29	[6]
Ferulic Acid	162.72 ± 0.89	[6]
Rutin	386.25 ± 2.00	[6]
Ellagic Acid	208.8 ± 2.00	[6]
Quercetin	306.85 ± 2.24	[6]
Cinnamic Acid	213.71 ± 2.14	[6]

Table 2: Total Phenolic and Flavonoid Content of *Dregea volubilis* Flower Hydroalcoholic Extract

Parameter	Value	Reference
Total Phenolic Content	39.82 ± 1.22 mg GAE/g	[6]
Total Flavonoid Content	27.50 ± 0.87 mg QE/g	[6]

Pharmacological Activities

Dregea volubilis extracts and their isolated compounds have been shown to possess a wide range of pharmacological effects, validating many of its traditional uses.

Antioxidant Activity

The antioxidant properties of Dregea volubilis have been well-documented. Various extracts have demonstrated significant free radical scavenging activity in different in vitro assays.

Table 3: In Vitro Antioxidant Activity of Dregea volubilis Extracts (IC50 values)

Extract/Fraction	DPPH Scavenging (µg/mL)	Hydroxyl Radical Scavenging (µg/mL)	Superoxide Radical Scavenging (µg/mL)	Nitric Oxide Scavenging (µg/mL)	ABTS Scavenging (µg/mL)	Reference
Flower Hydroalcoholic Extract	237.86 ± 1.05	170.67 ± 0.98	219.07 ± 1.25	196.38 ± 1.49	-	[6]
Leaf Hexane Extract	-	-	-	-	13.26	[5]
Leaf Chloroform Extract	-	-	-	-	24.36	[5]

Anti-inflammatory Activity

The traditional use of Dregea volubilis for treating inflammatory conditions is supported by scientific evidence. The methanolic extract of the leaves has been shown to significantly reduce carrageenan-induced paw edema in rats.

Table 4: Anti-inflammatory Activity of Dregea volubilis Leaf Methanolic Extract

Dose (mg/kg)	Paw Edema Inhibition (%)	Reference
100	Significant reduction	[4]
200	Significant reduction	[4]
400	Significant reduction	[4]
Chloroform Fraction	66%	[4]

Antidiabetic Activity

Dregea volubilis has demonstrated promising antidiabetic potential. Studies on streptozotocin-induced diabetic rats have shown that extracts of the plant can significantly lower blood glucose levels.

Table 5: Antidiabetic Activity of Dregea volubilis Extracts in Streptozotocin-Induced Diabetic Rats

Extract	Dose (mg/kg)	Effect on Fasting Blood Glucose	Reference
Leaf Ethanolic Extract	200	Significant reduction (p < 0.05)	[9]
Fruit Petroleum Ether Extract	100	Significant normalization	[3]
Fruit Petroleum Ether Extract	200	Comparable to Glibenclamide (0.5 mg/kg)	[3]

Cytotoxic Activity

The antitumor properties of Dregea volubilis have also been investigated. The methanolic extract of the leaves has shown cytotoxic effects against Ehrlich Ascites Carcinoma (EAC) cells.

Table 6: In Vitro Cytotoxicity of Dregea volubilis Leaf Methanolic Extract

Cell Line	IC50 Value (µg/mL)	Reference
EAC	85.51 ± 4.07	[11]

Experimental Protocols

This section provides detailed methodologies for some of the key experiments cited in this review.

DPPH Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of plant extracts.

- **Preparation of DPPH Solution:** A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol or ethanol. This stock is then diluted to achieve a working concentration with an absorbance of approximately 1.0 at 517 nm.
- **Sample Preparation:** The plant extract is dissolved in a suitable solvent to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.
- **Assay Procedure:** A fixed volume of the DPPH working solution is added to an equal volume of the plant extract dilutions. The mixture is shaken and incubated in the dark at room temperature for 30 minutes.
- **Measurement:** The absorbance of the reaction mixture is measured at 517 nm using a spectrophotometer. A control containing the solvent and DPPH solution is also measured.
- **Calculation:** The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. The IC50 value, which is the concentration of the extract that scavenges 50% of the DPPH radicals, is then determined from a graph of scavenging activity versus extract concentration.

Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for assessing the anti-inflammatory activity of compounds.

- **Animals:** Wistar or Sprague-Dawley rats are typically used. The animals are acclimatized to the laboratory conditions before the experiment.
- **Induction of Edema:** A sub-plantar injection of a 1% solution of carrageenan in saline is administered into the right hind paw of the rats.
- **Treatment:** The plant extract or the standard anti-inflammatory drug is administered orally or intraperitoneally at various doses, usually 30-60 minutes before the carrageenan injection. A control group receives only the vehicle.
- **Measurement of Paw Edema:** The volume of the paw is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
- **Calculation:** The percentage of inhibition of edema is calculated for each group with respect to the control group.

Streptozotocin-Induced Diabetes Model in Rats

This is a widely used animal model to study type 1 diabetes.

- **Animals:** Male Wistar or Sprague-Dawley rats are commonly used.
- **Induction of Diabetes:** A single intraperitoneal injection of streptozotocin (STZ), dissolved in cold citrate buffer (pH 4.5), is administered to the rats at a dose typically ranging from 45-65 mg/kg body weight.
- **Confirmation of Diabetes:** After 72 hours of STZ injection, blood is collected from the tail vein, and the fasting blood glucose level is measured. Rats with a fasting blood glucose level above a certain threshold (e.g., 250 mg/dL) are considered diabetic and are selected for the study.
- **Treatment:** The diabetic rats are divided into groups and treated with different doses of the plant extract or a standard antidiabetic drug (e.g., glibenclamide) orally for a specified period (e.g., 15 days). A diabetic control group receives only the vehicle.
- **Measurement of Blood Glucose:** Fasting blood glucose levels are monitored at regular intervals throughout the treatment period. Other biochemical parameters like lipid profile can

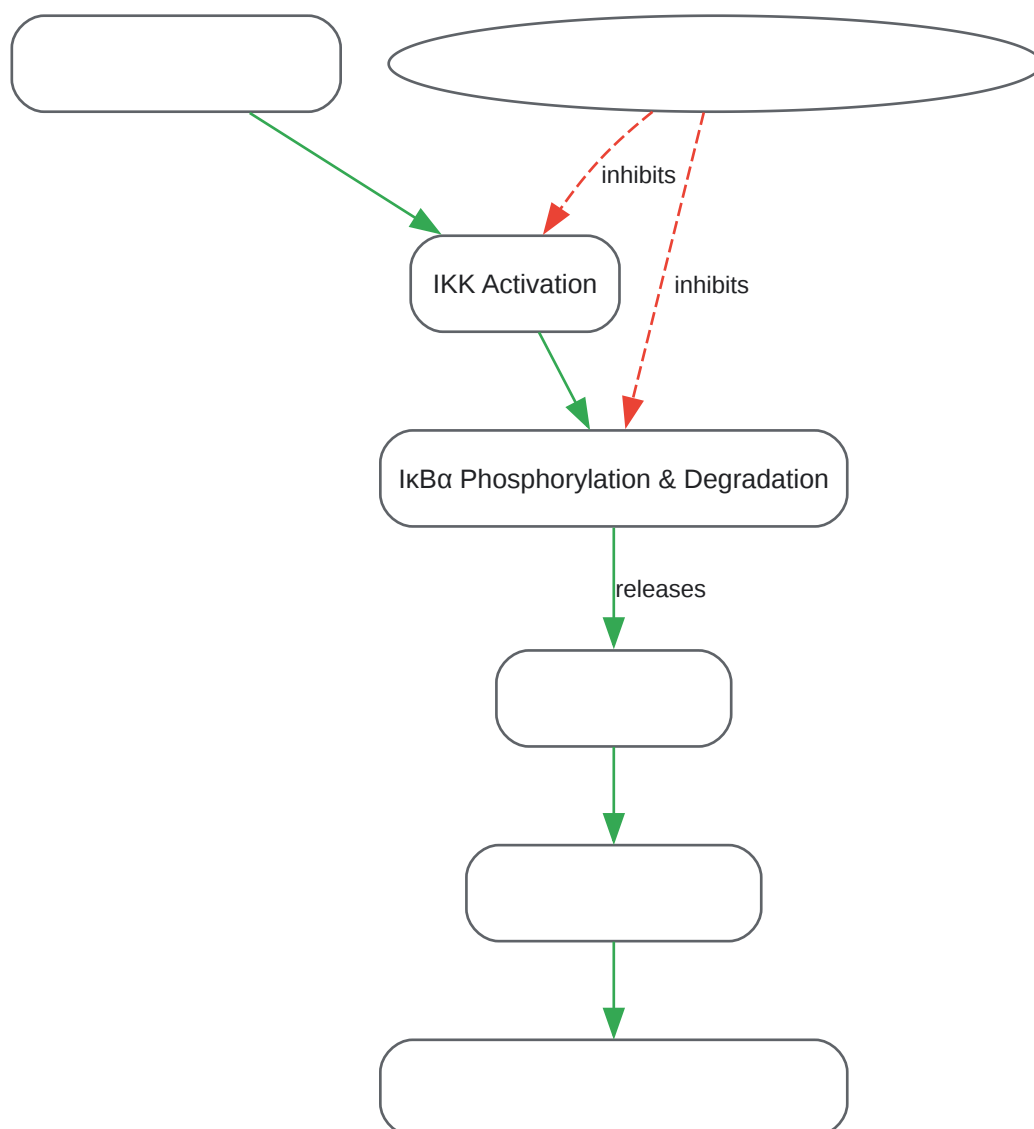
also be assessed at the end of the study.

Signaling Pathways

The pharmacological effects of *Dregea volubilis* are attributed to the modulation of various cellular signaling pathways by its bioactive constituents, primarily triterpenoids and flavonoids. These compounds are known to interfere with key inflammatory and metabolic pathways.

Inhibition of the NF- κ B Signaling Pathway

The Nuclear Factor-kappa B (NF- κ B) pathway is a central regulator of inflammation. Flavonoids and triterpenoids found in *Dregea volubilis* are known to inhibit this pathway. They can prevent the phosphorylation and subsequent degradation of I κ B α , the inhibitory protein of NF- κ B. This keeps NF- κ B sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes like TNF- α , IL-6, and COX-2.

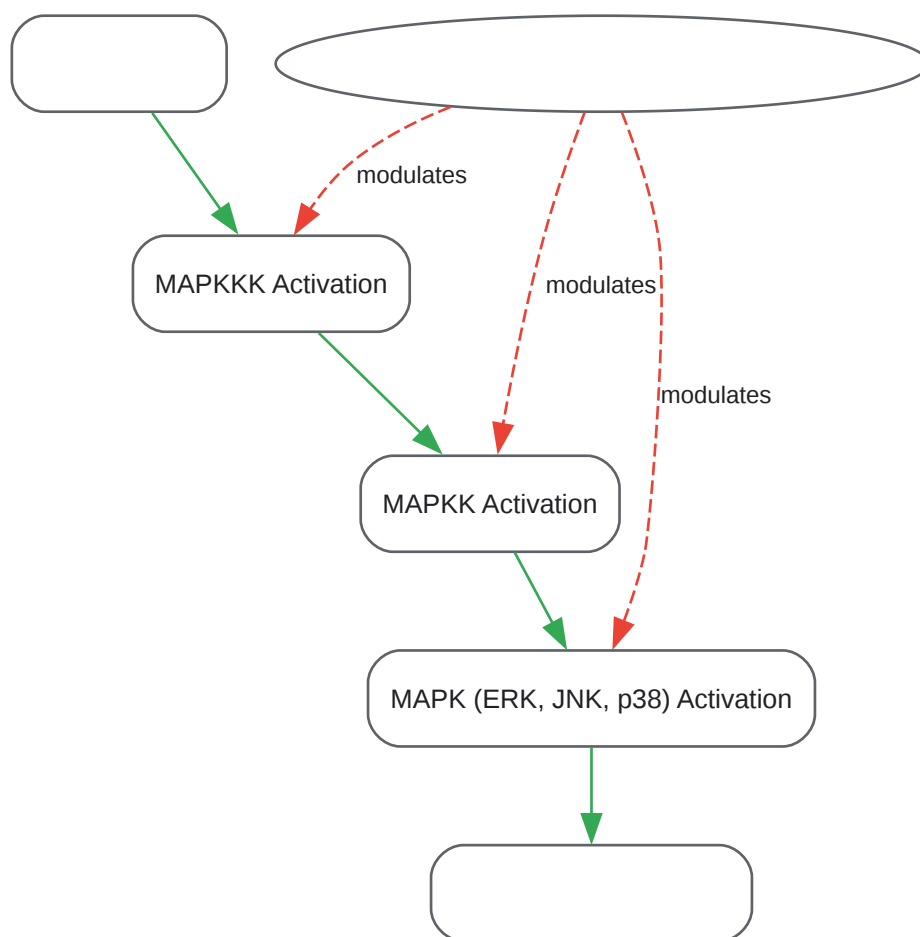


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Inhibition of the NF-κB signaling pathway by *Dregea volubilis* constituents.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial pathway involved in inflammation and cellular stress responses. It consists of three main cascades: ERK, JNK, and p38. Bioactive compounds from *Dregea volubilis* can modulate the activation of these kinases, thereby reducing the production of inflammatory mediators.



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Modulation of the MAPK signaling pathway by *Dregea volubilis* constituents.

Conclusion

Dregea volubilis is a medicinally important plant with a long history of traditional use, which is now being progressively validated by modern scientific research. Its rich phytochemical profile, particularly the presence of triterpenoids and flavonoids, underpins its diverse pharmacological activities, including antioxidant, anti-inflammatory, antidiabetic, and cytotoxic effects. This technical guide has provided a comprehensive overview of the current knowledge on *Dregea volubilis*, from its ethnobotanical roots to its potential mechanisms of action at the molecular level. The presented quantitative data, experimental protocols, and signaling pathway diagrams offer a solid foundation for future research and development of novel therapeutic agents from this promising medicinal plant. Further studies are warranted to isolate and characterize more of its active compounds and to conduct pre-clinical and clinical trials to fully elucidate its therapeutic potential.

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